4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one typically involves the iodination of 2’-deoxycytidine. The process can be summarized as follows:
Starting Material: 2’-deoxycytidine.
Iodination: The iodination reaction is carried out using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an aqueous medium.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups of the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve mild heating and the use of a suitable solvent, such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, yielding the free base and sugar moiety.
Scientific Research Applications
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into DNA during replication. The presence of the iodine atom at the 5-position disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2’-deoxycytidine: The parent compound without the iodine substitution.
5-fluoro-2’-deoxycytidine: A fluorinated analog with similar applications in cancer research.
5-azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Uniqueness
The unique feature of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is the presence of the iodine atom at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by increasing its ability to disrupt DNA synthesis and repair mechanisms.
Properties
Molecular Formula |
C9H12IN3O4 |
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Molecular Weight |
353.11 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6-,7-/m1/s1 |
InChI Key |
WEVJJMPVVFNAHZ-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Origin of Product |
United States |
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